N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
“4-methoxy-2,5-dimethyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound . It is a pyridine derivative . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other pyridine derivatives. For example, the boron moiety can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : Research on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups has shown that these compounds have useful properties for photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : Benzenesulfonamides have been evaluated for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. Studies on new benzenesulfonamide derivatives have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, suggesting potential for anti-tumor activity and therapeutic applications (Gul et al., 2016).
Antimicrobial Activity
- Antibacterial Agents : Some benzenesulfonamide derivatives have been synthesized and tested for their antibacterial activity against Escherichia coli, demonstrating that these compounds can act as effective inhibitors of bacterial strains. This indicates the potential of benzenesulfonamide derivatives as antibacterial agents, which could be explored for therapeutic applications (Abbasi et al., 2019).
Future Directions
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-11-19(14(2)10-18(13)28-3)30(26,27)23-16-7-5-6-15(12-16)17-8-9-20(22-21-17)29(4,24)25/h5-12,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTERWJDGNHHBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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